molecular formula C7H8Br2N2O2 B6221757 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide CAS No. 2758006-57-2

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide

Cat. No.: B6221757
CAS No.: 2758006-57-2
M. Wt: 312
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to a pyrroloimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide typically involves the bromination of a pyrroloimidazole precursor. One common method includes the reaction of pyrroloimidazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: This compound differs by the presence of a methyl group instead of a carboxylic acid group.

    3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride: This compound has a similar structure but with a different position of the carboxylic acid group.

Uniqueness

3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a bromine atom and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

2758006-57-2

Molecular Formula

C7H8Br2N2O2

Molecular Weight

312

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.